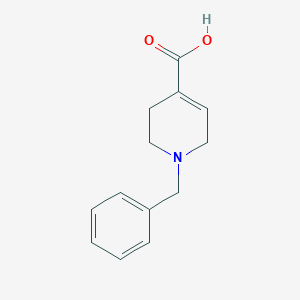

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFAYLIVQXUGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598668 | |

| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79858-48-3 | |

| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic scaffold pertinent to medicinal chemistry and drug development. Its structure, combining a protected tertiary amine with a vinyl carboxylic acid, makes it a versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule. We delve into the strategic considerations behind the chosen route, offer detailed experimental protocols, and explain the underlying chemical mechanisms. The synthesis is presented as a two-stage process: the formation of a key nitrile intermediate followed by its hydrolysis to the final carboxylic acid product.

Strategic Overview: A Two-Stage Approach

The synthesis of tetrahydropyridine derivatives can be approached through various methodologies, including multi-component reactions and modifications of existing heterocyclic systems.[1][2][3] For the specific target, this compound, a highly effective and controllable strategy involves the construction and subsequent functional group transformation of a stable precursor.

Our selected pathway proceeds via two principal stages:

-

Synthesis of the Nitrile Intermediate: Formation of 1-Benzyl-4-cyano-1,2,3,6-tetrahydropyridine. This intermediate is strategically advantageous as the cyano group is a stable and versatile precursor to a carboxylic acid.

-

Hydrolysis to the Target Carboxylic Acid: Conversion of the cyano group of the intermediate into the corresponding carboxylic acid. This is a classic and reliable transformation in organic synthesis.

This approach allows for clear strategic execution and purification at an intermediate stage, ensuring a higher purity of the final product.

Figure 1: Overall two-stage synthetic workflow from 1-benzyl-4-piperidone to the target carboxylic acid.

Stage 1: Synthesis of 1-Benzyl-4-cyano-1,2,3,6-tetrahydropyridine

The introduction of the cyano group and the concurrent formation of the double bond are achieved via a modification of the Shapiro reaction. This powerful transformation converts a ketone into an alkene via a tosylhydrazone intermediate. By trapping the intermediate vinyl anion with a cyano-electrophile, we can directly access the desired tetrahydropyridine structure.

Mechanistic Rationale

The reaction begins with the condensation of 1-benzyl-4-piperidone with tosylhydrazine to form the corresponding tosylhydrazone. Treatment of this intermediate with a strong base, such as n-butyllithium, results in a double deprotonation. This generates a dianion, which then collapses, eliminating the tosyl group and nitrogen gas to produce a vinyl anion. This highly reactive anion is then quenched with an electrophilic cyanide source, like diethyl cyanophosphonate, to yield the target nitrile. The choice of a strong, non-nucleophilic base is critical to favor the deprotonation sequence over unwanted side reactions.

Detailed Experimental Protocol

Materials:

-

1-Benzyl-4-piperidone

-

p-Toluenesulfonhydrazide (Tosylhydrazine)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Diethyl cyanophosphonate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

Part A: Formation of the Tosylhydrazone

-

In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 equiv) and tosylhydrazine (1.1 equiv) in methanol.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the resulting white solid by vacuum filtration, wash with cold methanol, and dry under high vacuum. The tosylhydrazone is typically used in the next step without further purification.

Part B: Cyanation

-

Suspend the dried tosylhydrazone (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C. The solution will typically turn a deep red or brown color.

-

Allow the mixture to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

-

Re-cool the reaction mixture to -78 °C and add diethyl cyanophosphonate (1.5 equiv) dropwise.

-

Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield 1-benzyl-4-cyano-1,2,3,6-tetrahydropyridine.

Stage 2: Hydrolysis of the Nitrile to Carboxylic Acid

The conversion of the cyano group to a carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions. Both methods proceed via an intermediate amide, which is subsequently hydrolyzed.

Mechanistic Pathway: Acid-Catalyzed Hydrolysis

Under strong acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Following deprotonation, the resulting intermediate tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.

Sources

Unveiling the Therapeutic Potential of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic Acid: A Technical Guide to its Hypothesized Biological Activity as a GABA Transporter Inhibitor

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anticipated biological activity of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid. While direct experimental data on this specific molecule is nascent, its structural features strongly suggest a significant potential as an inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). This document will lay out the scientific rationale for this hypothesis, grounded in the established pharmacology of related compounds, and provide a comprehensive framework for its experimental validation and potential therapeutic applications.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C13H15NO2[1]. Its structure features a tetrahydropyridine ring, a carboxylic acid group, and an N-benzyl substituent. This unique combination of a cyclic amino acid moiety and a lipophilic benzyl group is the cornerstone of its predicted pharmacological profile.

| Chemical and Physical Properties | |

| CAS Number | 79858-48-3[1] |

| Molecular Formula | C13H15NO2[1] |

| Molecular Weight | 217.26 g/mol [1] |

| Melting Point | 274-277 °C[1] |

The GABAergic System and the Role of GABA Transporters

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS)[2]. GABAergic signaling is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and pain[2][3][4][5][6].

The action of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into presynaptic neurons and surrounding glial cells[7][8]. Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and betaine/GABA transporter 1 (BGT-1)[7]. GAT1 is the most abundant subtype in the brain and is primarily responsible for GABA reuptake at synapses[9].

By inhibiting these transporters, the extracellular concentration of GABA is increased, leading to enhanced activation of GABA receptors and a potentiation of inhibitory neurotransmission[8]. This mechanism is the basis for the therapeutic effects of clinically approved GAT inhibitors, such as tiagabine, which is used in the treatment of epilepsy[4][10][11].

Hypothesized Mechanism of Action: GABA Transporter Inhibition

The chemical architecture of this compound strongly suggests its potential as a GABA transporter inhibitor. This hypothesis is built upon extensive structure-activity relationship (SAR) studies of known GAT inhibitors[2][9][12][13].

The core of the molecule, the 1,2,3,6-tetrahydropyridine-4-carboxylic acid moiety, is a structural analog of known GAT inhibitors like guvacine (a tetrahydropyridine derivative) and nipecotic acid (a piperidine-3-carboxylic acid)[8][10]. These cyclic amino acids are recognized by the substrate-binding site of GATs.

The N-benzyl group is a lipophilic substituent. The addition of such groups to the core amino acid structure is a well-established strategy in the design of GAT inhibitors to enhance their ability to cross the blood-brain barrier and improve their potency[9][14]. Tiagabine, for instance, features a lipophilic side chain attached to (R)-nipecotic acid[8].

Therefore, it is hypothesized that this compound acts as a competitive inhibitor at the GABA binding site of GATs, with a potential for selectivity towards specific subtypes depending on the precise conformational fit.

In Vitro Evaluation of GAT Inhibition

The primary in vitro assay to determine the GAT inhibitory activity is the [3H]GABA uptake assay.[15][16][17] This assay measures the uptake of radiolabeled GABA into cells stably expressing one of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, or hBGT-1).

Experimental Protocol: [3H]GABA Uptake Assay

-

Cell Culture: Maintain HEK-293 or CHO cells stably expressing one of the hGAT subtypes in appropriate culture medium.

-

Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubate with varying concentrations of this compound or a known inhibitor (e.g., tiagabine for hGAT1) for a specified time (e.g., 10-20 minutes) at room temperature.

-

Initiation of Uptake: Add a solution containing a fixed concentration of [3H]GABA to each well to initiate the uptake.

-

Incubation: Incubate the plate for a short period (e.g., 1-5 minutes) at room temperature to allow for GABA uptake.

-

Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]GABA using a scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of GABA uptake by fitting the data to a concentration-response curve.

| Expected Data Output | |

| IC50 Values | The concentration of the compound that inhibits 50% of [3H]GABA uptake for each GAT subtype. |

| Selectivity Profile | The ratio of IC50 values for the different GAT subtypes, indicating the compound's preference for a specific transporter. |

Potential Therapeutic Applications

Should this compound prove to be a potent and selective GAT inhibitor, it could have therapeutic potential in a range of CNS disorders. The specific applications would depend on its subtype selectivity.

-

GAT1 Inhibition: As the primary neuronal GABA transporter, selective GAT1 inhibitors are effective anticonvulsants.[4][11] Therefore, the compound could be a candidate for the treatment of epilepsy.

-

Broader Spectrum Inhibition: Inhibition of multiple GAT subtypes may offer a different therapeutic profile, potentially beneficial in conditions with more widespread GABAergic dysregulation, such as anxiety disorders or neuropathic pain.[3][5][6]

Further preclinical studies would be required to assess its in vivo efficacy, pharmacokinetic properties, and safety profile.

Conclusion

While direct experimental evidence is currently unavailable, a thorough analysis of the structure of this compound provides a strong scientific basis for hypothesizing its activity as a GABA transporter inhibitor. Its structural analogy to known GAT inhibitors, combined with a lipophilic moiety to potentially enhance brain penetration, makes it a compelling candidate for further investigation. The experimental framework outlined in this guide provides a clear path for the synthesis and pharmacological characterization of this promising molecule, which could ultimately lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

-

Andersen, K. E., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1261-1281. [Link]

-

Kniaż, A., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(16), 2585-2597. [Link]

-

Kniaż, A., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(16), 2585-2597. [Link]

-

Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.32. [Link]

-

Wikipedia contributors. (2023). GABA reuptake inhibitor. Wikipedia, The Free Encyclopedia. [Link]

-

Meldrum, B. S. (2000). The new generation of GABA enhancers. Potential in the treatment of epilepsy. Epilepsia, 41 Suppl 1, S3-S8. [Link]

-

Hepsomali, P., et al. (2020). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Brain Sciences, 10(9), 593. [Link]

-

Høg, S., et al. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1861-1882. [Link]

-

Geiger, M. A., et al. (2019). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 91(22), 14333-14341. [Link]

-

BioIVT. (n.d.). GAT1 Transporter Assay. Retrieved from [Link]

-

Borden, L. A., et al. (1994). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 35 Suppl 5, S1-S7. [Link]

-

Al-Khoury, D., et al. (2015). Structure Activity Relationship of Selective GABA Uptake Inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2414-2421. [Link]

-

de Freitas, R. L., et al. (2008). The role of structure activity relationship studies in the search for new GABA uptake inhibitors. Mini Reviews in Medicinal Chemistry, 8(12), 1214-1223. [Link]

-

Kulig, K., et al. (2014). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. European Journal of Medicinal Chemistry, 83, 445-456. [Link]

-

Clausen, R. P., et al. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Advances in Pharmacology, 54, 265-284. [Link]

-

Krall, J., et al. (2020). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 25(21), 5032. [Link]

-

Vogensen, S. B., et al. (2013). Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. British Journal of Pharmacology, 169(8), 1846-1857. [Link]

-

Kakeh, A., & Saravanan, R. (2001). The GABA transporter and its inhibitors. Medicinal Research Reviews, 21(3), 211-234. [Link]

-

de Jong, A. P., et al. (2021). Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. ACS Chemical Neuroscience, 12(1), 114-128. [Link]

-

MDPI. (2020). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 25(1), 133. [Link]

-

Sántha, P., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. International Journal of Molecular Sciences, 24(12), 9965. [Link]

-

Padmavathi, V., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. The role of structure activity relationship studies in the search for new GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. The new generation of GABA enhancers. Potential in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention | MDPI [mdpi.com]

- 6. Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAトランスポーター [sigmaaldrich.com]

- 8. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure activity relationship of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid derivatives synthesis and uses

An In-Depth Technical Guide to the Synthesis and Applications of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic Acid Derivatives

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active agents. Its structural relationship to key neurotransmitter analogues like nipecotic acid and guvacine has positioned it as a critical building block in the design of central nervous system (CNS) therapeutics. This guide provides a comprehensive exploration of the synthetic routes to this core molecule and its derivatives, delves into the causal logic behind key experimental choices, and surveys its primary applications, with a focus on the development of GABA uptake inhibitors. Authored for researchers, chemists, and drug development professionals, this document synthesizes established protocols with mechanistic insights to facilitate innovation in the field.

The Strategic Importance of the Tetrahydropyridine Scaffold

The tetrahydropyridine (THP) moiety is a privileged structure, frequently encountered in natural products and clinically significant pharmaceuticals.[1][2][3] The 1,2,3,6-tetrahydropyridine isomer, in particular, offers a unique combination of structural rigidity and chemical reactivity, making it an ideal template for drug design. The introduction of a benzyl group at the N-1 position serves a dual purpose: it acts as a stable protecting group that can be removed under specific conditions to allow for further functionalization, and it provides a lipophilic character that can be crucial for modulating pharmacokinetic properties.

The true value of the this compound core lies in its role as a precursor to saturated piperidine systems, which are central to the development of inhibitors for the γ-aminobutyric acid (GABA) transporter (GAT). By enhancing the synaptic concentration of GABA, the principal inhibitory neurotransmitter in the mammalian CNS, these inhibitors represent a powerful therapeutic strategy for managing neurological disorders such as epilepsy and anxiety.[4][5][6]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of this compound and its subsequent conversion into biologically active derivatives involves a series of strategic chemical transformations. The choice of pathway often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Primary Synthesis: Partial Reduction of Pyridine Precursors

The most direct and atom-economical approach to the tetrahydropyridine scaffold is the partial catalytic hydrogenation of a corresponding pyridine precursor.[7] This method, however, is not without its challenges. The aromaticity of the pyridine ring necessitates potent catalytic systems, and the Lewis basic nitrogen can poison the catalyst.[7] Achieving selective reduction to the tetrahydropyridine without proceeding to the fully saturated piperidine requires careful control of reaction conditions.

Modern methods utilizing iridium(III) or rhodium catalysts have shown great promise in achieving high selectivity under milder conditions.[8][9] These systems can tolerate a wide range of functional groups, making them highly valuable in complex molecular synthesis.[8]

Caption: Key derivatization pathways from the core scaffold to functional GABA uptake inhibitors.

Pharmacological Applications: Targeting GABA Uptake

The primary therapeutic application of this compound derivatives is in the modulation of the GABAergic system.

Mechanism of Action: GABA Uptake Inhibition

GABA's action in the synaptic cleft is terminated by its re-uptake into neurons and glial cells via specific GABA transporters (GATs). [6]By inhibiting these transporters, particularly the predominant neuronal transporter GAT-1, the concentration and duration of GABA in the synapse are increased, leading to enhanced inhibitory neurotransmission. [5]This mechanism is therapeutically beneficial in conditions characterized by neuronal hyperexcitability, such as epilepsy. [4]The anticonvulsant drug Tiagabine, a derivative of nipecotic acid, functions precisely through this mechanism, validating GAT-1 as a significant drug target. [6][10]

Caption: Mechanism of action for tetrahydropyridine-derived GAT-1 inhibitors in the synapse.

Structure-Activity Relationships (SAR)

Decades of research have established clear structure-activity relationships for GAT-1 inhibitors derived from this scaffold. [11]

-

N-Substitution is Critical: The introduction of lipophilic substituents onto the ring nitrogen of the nipecotic acid or guvacine core is paramount for achieving high potency and oral activity. [12][11]These lipophilic moieties, such as diarylalkenyl or diarylalkoxyalkyl groups, are thought to interact with a hydrophobic pocket of the GAT-1 transporter and enhance penetration of the blood-brain barrier. [12][13]* Aromatic Substitution: The potency of these inhibitors can be further fine-tuned by substitution on the aromatic rings of the N-substituent. It has been observed that placing substituents in the ortho position of one or both aromatic rings often leads to the most potent compounds. [10][14]* Stereochemistry: The stereochemistry of the carboxylic acid group on the piperidine ring is also a key determinant of activity.

| Compound Class | Key Structural Feature | Effect on Activity | Reference |

| N-Substituted Nipecotic Acids | Lipophilic 4,4-diaryl-3-butenyl moiety | Potent GAT-1 inhibition, anticonvulsant activity | [4][10] |

| N-Substituted Guvacine Derivatives | Lipophilic benzhydrol-containing side chains | Orally-active GABA uptake inhibition | [11] |

| Unsymmetrical Diphenylbutenyl Derivatives | ortho-substitution on one phenyl ring | Increased potency, comparable to Tiagabine | [14] |

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and modification of the core scaffold. Researchers should adapt these procedures based on specific substrates and laboratory safety protocols.

Protocol 1: Synthesis of 1-Benzylpiperidine-4-carboxylic acid via Hydrogenation

This protocol describes the full reduction of the tetrahydropyridine double bond.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, add 5-10 mol% of Palladium on Carbon (10% Pd/C).

-

Hydrogenation: Place the reaction vessel in a high-pressure reactor. Purge the system with an inert gas (e.g., nitrogen or argon) before pressurizing with hydrogen gas (typically 3-5 bar). [7][8]3. Reaction Execution: Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40°C) for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. [7]4. Work-up: Carefully depressurize the reactor and purge with inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-benzylpiperidine-4-carboxylic acid. The product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: N-Debenzylation using KOtBu/DMSO

This protocol describes a non-reductive method for removing the N-benzyl group. [15]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-benzylpiperidine derivative (1.0 eq) in anhydrous DMSO.

-

Reagent Addition: Add potassium tert-butoxide (KOtBu, 3-4 eq) to the solution.

-

Reaction Execution: Vigorously bubble oxygen gas through the stirring reaction mixture at room temperature. Monitor the reaction by TLC/LC-MS. The reaction is often complete within 1-3 hours.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the debenzylated piperidine. [15]

Conclusion

The this compound framework remains a highly valuable and strategically important scaffold in drug discovery. Its efficient synthesis and versatile chemistry allow for the systematic development of derivatives, particularly potent and selective inhibitors of the GABA transporter GAT-1. The insights into the structure-activity relationships of these compounds have paved the way for the creation of important therapeutics for neurological disorders. As synthetic methodologies continue to advance, offering even greater control over molecular architecture, this scaffold will undoubtedly continue to be a source of novel and impactful drug candidates.

References

-

Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-25. [Link]

-

Andersen, K. E., et al. (1992). Structure-activity Studies on Benzhydrol-Containing Nipecotic Acid and Guvacine Derivatives as Potent, Orally-Active Inhibitors of GABA Uptake. Journal of Medicinal Chemistry, 35(22), 4238-48. [Link]

-

Sørensen, U. S., et al. (1999). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. Journal of Medicinal Chemistry, 42(21), 4281-91. [Link]

-

Schlusche, P., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

-

Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R). Journal of Medicinal Chemistry. [Link]

-

Stensbøl, T. B., et al. (2011). Stereospecific Synthesis and Structure-Activity Relationships of Unsymmetrical 4,4-diphenylbut-3-enyl Derivatives of Nipecotic Acid as GAT-1 Inhibitors. PubMed. [Link]

-

Kragsten, A., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications. [Link]

-

Falk-Petersen, I. B., et al. (1985). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. PubMed. [Link]

-

Seo, T., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. [Link]

-

Ananikov, V. P., et al. (2017). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. [Link]

-

Vogensen, S. B., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. [Link]

-

Robinson, A. M., et al. (2019). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

-

Wood, J. D., et al. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. PubMed. [Link]

-

IARC Working Group. (2020). Arecoline. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 124. [Link]

-

Kochli, D. (2021). PSY313 CH8PT3: GABA Synthesis, Release, and Inactivation. YouTube. [Link]

-

Redda, K. K., et al. (2021). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. [Link]

-

Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]

-

Various Authors. (2021). The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. [Link]

-

Andersen, K. E., et al. (1987). Synthesis of Alkyl-Substituted Arecoline Derivatives as y-Aminobutyric Acid Uptake Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. PubMed - NIH. [Link]

-

Jain, R., et al. (2019). Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics. PMC - NIH. [Link]

-

Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

-

Martínez-Arias, A., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]

-

Various Authors. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]

-

Barros, A., et al. (2011). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters. [Link]

-

Riley, A. M., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. [Link]

-

Hsieh, C. J., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 17(1), 231-240. [Link]

-

Scott, P. J. H. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 8, 553-611. [Link]

-

Kumar, A., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. [Link]

-

Jeske, R. (2022). 50 Synthesis strategies using carboxylic acid derivatives V4. YouTube. [Link]

-

Pokhodylo, N., et al. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

-

Various Authors. (n.d.). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Science of Synthesis. [Link]

-

Li, H., et al. (2019). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Bioorganic & Medicinal Chemistry Letters, 29(15), 1953-1958. [Link]

-

Aceto, M. D., et al. (1967). Pharmacologic studies with 7-benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Journal of Pharmacology and Experimental Therapeutics, 158(2), 286-93. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid: Elucidating Molecular Structure through NMR, IR, and MS

Abstract

This technical guide provides an in-depth spectroscopic analysis of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid (Molecular Formula: C₁₃H₁₅NO₂, Molecular Weight: 217.26 g/mol ).[1][2] Intended for researchers, chemists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural confirmation of this heterocyclic compound. By integrating predicted spectral data with established analytical protocols, this guide serves as a definitive reference for the characterization of this molecule and its analogues.

Introduction: The Imperative of Spectroscopic Verification

In the realm of medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. This compound is a heterocyclic scaffold of significant interest, incorporating a tetrahydropyridine core, a benzyl protecting group, and a carboxylic acid moiety. Each functional group imparts distinct chemical properties and, critically, a unique spectroscopic signature.

The synergistic application of NMR, IR, and MS provides a multi-faceted "fingerprint" of the molecule. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present through their vibrational modes, and Mass Spectrometry determines the molecular mass and provides insights into the molecule's fragmentation patterns. This guide will deconstruct the expected spectral output from each technique, grounding the analysis in fundamental principles and established methodologies.

Molecular Architecture and Functional Group Analysis

To interpret the spectroscopic data, a foundational understanding of the molecule's structure is essential.

Key Functional Groups:

-

Carboxylic Acid (-COOH): Source of acidic proton and characteristic carbonyl (C=O) and hydroxyl (O-H) vibrations.

-

Tertiary Amine: The nitrogen atom within the tetrahydropyridine ring, influencing the chemical shift of adjacent protons and carbons.

-

Alkene (C=C): The double bond within the ring introduces vinylic and allylic protons and carbons.

-

Aromatic Ring (Phenyl): Part of the N-benzyl group, producing characteristic signals in both NMR and IR spectra.

-

Benzylic Group (-CH₂-Ph): The methylene bridge connecting the nitrogen to the phenyl ring.

Figure 1: 2D Structure of this compound.

Figure 1: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the H-C Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ) in ppm | Predicted Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH ) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and its signal is often broadened due to hydrogen bonding and chemical exchange.[3][4] |

| Aromatic (-C₆H ₅) | 7.20 - 7.40 | Multiplet | 5H | Protons on the phenyl ring reside in a characteristic downfield region due to the ring current effect. |

| Vinylic (=CH -) | ~7.0 | Broad Singlet / Triplet | 1H | The proton on the C4=C5 double bond is deshielded by the electronegativity of the sp² carbon. |

| Benzylic (-N-CH ₂-Ph) | ~3.6 | Singlet | 2H | These protons are adjacent to both the nitrogen and the aromatic ring, placing them in a distinct chemical environment. |

| Ring Methylene (-N-CH ₂-CH₂) | ~3.3 | Triplet | 2H | Protons at the C2 position are adjacent to the nitrogen and the C3 methylene group. |

| Allylic Methylene (-CH ₂-C=) | ~2.6 | Multiplet | 2H | Protons at the C6 position are allylic to the double bond and adjacent to the nitrogen. |

| Ring Methylene (-CH₂-CH ₂-C=) | ~2.4 | Multiplet | 2H | Protons at the C3 position are adjacent to the C2 methylene and allylic to the C4 carbon. |

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides a count of the non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ) in ppm | Rationale |

| Carboxylic Acid (-C OOH) | 165 - 180 | The carbonyl carbon is highly deshielded due to the two adjacent electronegative oxygen atoms.[4][5] |

| Aromatic (ipso, -C -N) | ~138 | The aromatic carbon directly attached to the benzylic group. |

| Aromatic (-C ₆H₅) | 127 - 130 | Aromatic carbons typically resonate in this region. |

| Alkene (-C =CH-) | ~135 | The quaternary carbon of the double bond, deshielded by the attached carboxylic acid group. |

| Alkene (=C H-) | ~128 | The protonated carbon of the double bond. |

| Benzylic (-N-C H₂-Ph) | ~60 | Carbon adjacent to both the nitrogen and the phenyl ring. |

| Ring Methylene (-N-C H₂-) | ~52 | Carbon at the C2 position, influenced by the adjacent nitrogen. |

| Allylic Methylene (-C H₂-C=) | ~50 | Carbon at the C6 position, adjacent to nitrogen and the double bond. |

| Ring Methylene (-CH₂-C H₂-C=) | ~25 | The C3 carbon, being a standard sp³ hybridized carbon in the ring. |

NMR Experimental Protocol & Workflow

Protocol for ¹H and ¹³C NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as protic solvents may lead to the exchange of the carboxylic acid proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

For unambiguous assignments, two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

-

NMR Analysis Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid | Broad, Strong |

| ~3030 | C-H Stretch | Aromatic & Vinylic | Medium |

| 2850 - 2960 | C-H Stretch | Aliphatic (sp³) | Medium to Strong |

| 1700 - 1725 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| ~1650 | C=C Stretch | Alkene | Medium |

| 1450, 1500, 1600 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| 1210 - 1320 | C-O Stretch | Carboxylic Acid | Strong |

Causality in IR Interpretation:

-

The O-H stretch of the carboxylic acid is exceptionally broad due to extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[5][6][7]

-

The C=O stretch is a very strong absorber due to the large change in dipole moment during the vibration. Its position near 1710 cm⁻¹ is indicative of a carboxylic acid dimer.[5] Conjugation with the adjacent C=C bond may slightly lower this frequency.[5]

-

The distinction between C-H stretches above and below 3000 cm⁻¹ is a reliable way to differentiate sp² (aromatic/alkene) from sp³ (aliphatic) hybridized C-H bonds.[6]

IR Analysis Workflow:

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on how it fragments under energetic conditions.

Predicted Mass Spectrum Data (Electron Impact or Electrospray Ionization):

| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale |

| 217 (M⁺) or 218 ([M+H]⁺) | Molecular Ion or Protonated Molecule | Represents the intact molecule. The exact mass can confirm the molecular formula C₁₃H₁₅NO₂.[1][2] |

| 172 | [M - COOH]⁺ | Loss of the carboxylic acid radical (45 Da), a common fragmentation pathway. |

| 91 | [C₇H₇]⁺ (Tropylium ion) | A very stable fragment characteristic of a benzyl group, often the base peak in the spectrum. |

| 126 | [M - C₇H₇]⁺ | Loss of the benzyl radical (91 Da) via cleavage of the N-CH₂ bond. |

MS Analysis Workflow:

Caption: Workflow for Mass Spectrometry analysis.

Synthesis Context and Purity Assessment

The synthesis of dihydropyridine derivatives can be achieved through methods like the Hantzsch synthesis or modifications thereof.[8][9] A plausible route involves the condensation of an appropriate aldehyde, a β-ketoester equivalent, and an amine. Understanding the synthetic pathway is crucial for anticipating potential impurities, such as unreacted starting materials or reaction byproducts, which could manifest as extraneous peaks in the spectra. The spectroscopic techniques detailed herein are not only for structural elucidation but also serve as a primary tool for assessing the purity of the final compound.

Conclusion: A Triad of Spectroscopic Certainty

The structural elucidation of this compound is definitively achieved through the combined application of NMR, IR, and Mass Spectrometry.

-

NMR provides the complete carbon-hydrogen framework and connectivity.

-

IR confirms the presence of the critical carboxylic acid, alkene, and aromatic functional groups.

-

MS verifies the molecular weight and supports the structural assignment through predictable fragmentation, particularly the characteristic tropylium ion.

Together, these techniques form a self-validating system, providing the rigorous, multi-faceted evidence required in modern chemical research and development. This guide establishes a benchmark for the spectroscopic characterization of this compound, ensuring accuracy, reliability, and reproducibility in its scientific investigation.

References

-

Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides and related N-sulfonyl-heterocycles. Magnetic Resonance in Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy. Available at: [Link]

- Supporting Information for various chemical syntheses. (n.d.).

-

SpectraBase. (n.d.). 1-Benzyl-4-(4-fluorophenyl)- 1,2,3,6-tetrahydropyridine. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for A Stereocontrolled Synthesis of the C9-C19 Subunit of (+)-Peloruside A. Organic & Biomolecular Chemistry. Available at: [Link]

-

University of Wisconsin. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Available at: [Link]

-

University of Wisconsin. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for Aqueous solution of biogenic carboxylic acids as sustainable catalysts. Available at: [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

PMC - NIH. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives. Molecules. Available at: [Link]

-

mzCloud. (2016). SDB-006. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Gallery Indexed by NMR Spin Systems. Available at: [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available at: [Link]

-

LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

LibreTexts Chemistry. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ResearchGate. (n.d.). Determination of up to twenty carboxylic acid containing compounds. Available at: [Link]

-

GovInfo. (1978). EPA/NIH Mass Spectral Data Base. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]

- 9. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid for Pharmaceutical Development

This guide provides a comprehensive overview of the critical physicochemical properties of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the solubility and stability characteristics of this compound, offering both theoretical insights and practical methodologies.

Introduction: The Significance of this compound in Drug Discovery

This compound (CAS No: 79858-48-3, Molecular Formula: C13H15NO2) is a heterocyclic compound that serves as a versatile building block in the synthesis of a variety of pharmacologically active molecules.[1] Its structure, featuring a tetrahydropyridine core, a benzyl group, and a carboxylic acid moiety, imparts a unique combination of properties that are pivotal for its role as a pharmaceutical intermediate. Understanding the solubility and stability of this compound is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs).

Part 1: Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and manufacturability. The presence of both a lipophilic benzyl group and a hydrophilic carboxylic acid group in this compound suggests a complex solubility profile that is highly dependent on the nature of the solvent and the pH of the medium.

Predicted Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Predicted Value | Source |

| Molecular Weight | 217.26 g/mol | [1] |

| Melting Point | 274-277 °C | [1] |

| XLogP3 | 1.38 | [1] |

| pKa (acidic) | ~4-5 (estimated for carboxylic acid) | Inferred from typical carboxylic acid pKa values |

| pKa (basic) | ~8-9 (estimated for tertiary amine) | Inferred from typical tertiary amine pKa values |

The predicted XLogP3 value of 1.38 suggests a moderate lipophilicity. The presence of both an acidic carboxylic acid and a basic tertiary amine indicates that the compound is zwitterionic and its solubility will be significantly influenced by pH.

Predicted Solubility in Common Pharmaceutical Solvents

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7) | Low | At neutral pH, the zwitterionic nature of the molecule may lead to strong intermolecular interactions, reducing solubility. |

| Aqueous Buffer (pH 2) | Moderate to High | The tertiary amine will be protonated, forming a more soluble salt. |

| Aqueous Buffer (pH 9) | Moderate to High | The carboxylic acid will be deprotonated, forming a more soluble salt. |

| Ethanol | Moderate | As a polar protic solvent, ethanol can engage in hydrogen bonding with both the carboxylic acid and the tertiary amine. |

| Methanol | Moderate to High | Similar to ethanol, but its higher polarity may lead to slightly better solvation. |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating a wide range of compounds. |

| Dichloromethane (DCM) | Low to Moderate | A non-polar aprotic solvent, likely to be a poor solvent for the polar carboxylic acid group, but may solvate the benzyl and tetrahydropyridine core. |

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a standardized experimental protocol is essential. The following outlines a robust method for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of the target compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, pH-buffered solutions, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess solid is crucial to ensure equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method.

-

Determine the concentration of the compound in the supernatant by comparing the peak area to a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Part 2: Stability Profile

Assessing the chemical stability of this compound is critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety and efficacy.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, the tetrahydropyridine ring could be susceptible to ring-opening reactions.

-

Oxidation: The tertiary amine and the benzylic position are potential sites for oxidation. This can lead to the formation of N-oxides or cleavage of the benzyl group. The double bond within the tetrahydropyridine ring is also susceptible to oxidation.

-

Photodegradation: Aromatic systems and compounds with chromophores can be susceptible to degradation upon exposure to light.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group or other fragmentation pathways may occur.

Forced Degradation Studies: An Essential Tool

Forced degradation (or stress testing) is a crucial component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish stability-indicating analytical methods.

Caption: Key Factors Influencing Solubility and Stability.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in public literature, the principles and methodologies outlined here offer a robust approach for its characterization. By employing predictive tools and systematic experimental studies, researchers and drug development professionals can effectively navigate the challenges associated with this important pharmaceutical intermediate, ultimately facilitating the development of safe and effective medicines.

References

Sources

Unlocking the Therapeutic Potential of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

This technical guide outlines a comprehensive, scientifically-grounded strategy for the identification and validation of potential therapeutic targets for the novel compound, 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid. In the absence of direct pharmacological data for this specific molecule, we leverage a structure-activity relationship (SAR) analysis of analogous compounds to inform a rational, multi-tiered approach to target discovery. The core structure, a tetrahydropyridine moiety, is prevalent in a range of biologically active molecules, including neurotoxins and therapeutic agents, suggesting a rich potential for interaction with targets within the central nervous system (CNS).[1][2][3] This document provides a blueprint for researchers, scientists, and drug development professionals to systematically explore the therapeutic promise of this compound, with a primary focus on its potential as a modulator of key neurological pathways. We will detail a series of proposed in silico, in vitro, and cell-based assays, underpinned by a strong scientific rationale, to elucidate the mechanism of action and identify high-value therapeutic targets.

Introduction: The Scientific Rationale for Investigating this compound

The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][4] The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that induces parkinsonism has spurred extensive research into the pharmacology of its analogs.[2][3] Our compound of interest, this compound, shares this core structure, immediately suggesting the central nervous system as a primary area of investigation.

The presence of a benzyl group at the 1-position and a carboxylic acid at the 4-position introduces unique chemical properties that distinguish it from MPTP and other analogs. The benzyl group may influence binding to aromatic pockets in protein targets, while the carboxylic acid moiety, an ionizable group, can participate in hydrogen bonding and salt-bridge interactions. Furthermore, the carboxylic acid group is a common feature in ligands for amino acid receptors and transporters. This structural amalgamation warrants a thorough investigation into its potential therapeutic applications.

This guide will, therefore, focus on three primary, hypothetical target families, selected based on the structural characteristics of the compound and the known pharmacology of its analogs:

-

Monoamine Oxidase (MAO): Given the established role of MAO-B in the bioactivation of MPTP and the known interaction of other tetrahydropyridine derivatives with MAOs, this enzyme family represents a high-priority initial target.[5][6][7][8]

-

GABAergic System: The carboxylic acid moiety suggests a possible interaction with GABA receptors or transporters, as many GABA analogs incorporate this functional group.[9][10][11][12]

-

Neurotrophic Factor Pathways: While a more speculative target, some small molecules have been shown to modulate the expression or signaling of neurotrophic factors like BDNF, which are crucial for neuronal survival and plasticity.[13][14][15][16]

The following sections will detail a systematic approach to interrogating these potential targets.

A Multi-Faceted Approach to Target Identification and Validation

We propose a phased approach, commencing with in silico modeling to predict potential interactions, followed by in vitro assays to confirm binding and functional activity, and culminating in cell-based assays to assess the compound's effect in a more physiologically relevant context.

Phase 1: In Silico Screening and Target Prioritization

The initial phase will employ computational methods to predict the binding affinity of this compound to a panel of CNS targets.

Experimental Protocol: Molecular Docking Studies

-

Target Selection: Obtain crystal structures of human MAO-A, MAO-B, GABAA receptor subtypes, GABA transporters (GATs), and key proteins in neurotrophic signaling pathways (e.g., TrkB, the BDNF receptor) from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Docking Simulation: Utilize molecular docking software (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the compound within the active/binding sites of the selected targets.

-

Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) to prioritize targets for in vitro validation. The presence of strong and specific interactions with a particular target will be the primary criterion for advancement.

Data Presentation: Predicted Binding Affinities

| Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |

| MAO-A | Predicted Value | e.g., Pi-pi stacking with Tyr444, H-bond with Asn181 |

| MAO-B | Predicted Value | e.g., Hydrophobic interactions with Ile199, Tyr326 |

| GABAA Receptor (α1β2γ2) | Predicted Value | e.g., Salt bridge with Arg120, H-bond with Ser204 |

| GAT-1 | Predicted Value | e.g., Ionic interaction with Na+ binding site |

| TrkB | Predicted Value | e.g., Interaction with the dimerization domain |

Note: The values in this table are placeholders and would be populated with data from the in silico experiments.

Mandatory Visualization: In Silico Target Prioritization Workflow

Caption: Workflow for in vitro target validation.

Phase 3: Cell-Based Assays for Physiological Relevance

The final phase of our initial investigation will involve cell-based assays to assess the effects of this compound in a more complex biological system.

Experimental Protocol: Neuroprotection Assay in a Cellular Model of Parkinson's Disease

-

Cell Culture: Human dopaminergic neuroblastoma cells (e.g., SH-SY5Y) are cultured.

-

Induction of Neurotoxicity: Cells are treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ to induce oxidative stress and apoptosis, mimicking aspects of Parkinson's disease pathology.

-

Compound Treatment: Cells are pre-treated, co-treated, or post-treated with varying concentrations of this compound.

-

Assessment of Cell Viability: Cell viability is measured using an MTT or CellTiter-Glo® assay.

-

Measurement of Apoptosis: Apoptosis is quantified by measuring caspase-3/7 activity or by using Annexin V/propidium iodide staining followed by flow cytometry.

-

Analysis of Neurotrophic Factor Expression: If a neuroprotective effect is observed, the expression levels of BDNF and other neurotrophic factors will be measured by ELISA or qPCR to explore this as a potential mechanism of action.

Mandatory Visualization: Proposed Neuroprotective Signaling Pathway

Caption: Hypothetical signaling pathway for neuroprotection.

Concluding Remarks and Future Directions

This technical guide provides a robust and logical framework for the initial exploration of the therapeutic potential of this compound. By systematically progressing from in silico prediction to in vitro validation and cell-based functional assays, researchers can efficiently identify and validate the most promising therapeutic targets for this novel compound. The insights gained from this proposed workflow will be instrumental in guiding future lead optimization, preclinical development, and ultimately, the translation of this compound into a potential therapeutic for neurological disorders. The structural similarities to known neuroactive compounds, combined with its unique chemical features, make this compound a compelling candidate for further investigation.

References

-

Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571. [Link]

-

Bentham Science. The Chemistry and Pharmacology of Tetrahydropyridines. [Link]

-

ResearchGate. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

-

Silverman, R. B., & Castagnoli, N., Jr. (1997). Probing the Active Sites of Monoamine Oxidase A and B with 1,4-Disubstituted Tetrahydropyridine Substrates and Inactivators. Journal of Medicinal Chemistry, 40(12), 1973–1978. [Link]

-

Naiman, N., Rollema, H., Johnson, E., & Castagnoli, N., Jr. (1995). Mechanistic studies on the monoamine oxidase B catalyzed oxidation of 1,4-disubstituted tetrahydropyridines. Chemical research in toxicology, 8(8), 1057–1063. [Link]

-

ResearchGate. The Chemistry and Pharmacology of Tetrahydropyridines. [Link]

-

Singer, T. P., Salach, J. I., & Crabtree, D. (1985). The interactions of monoamine oxidase with some derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical and biophysical research communications, 127(3), 707–712. [Link]

-

ACS Publications. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. [Link]

-

National Institutes of Health. Neurotrophic factor-based pharmacological approaches in neurological disorders. [Link]

-

National Institutes of Health. Possible protective action of neurotrophic factors and natural compounds against common neurodegenerative diseases. [Link]

-

Krogsgaard-Larsen, P., Falch, E., & Christensen, A. V. (1984). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. European journal of pharmacology, 102(1), 1–11. [Link]

-

Wikipedia. Neurotrophic factors. [Link]

-

National Institutes of Health. Neurotrophic Natural Products: Chemistry and Biology. [Link]

-

PubMed. Phytochemicals encouraging neurotrophic pathways: brain-derived neurotrophic factors as molecular targets in depression. [Link]

-

National Institutes of Health. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. [Link]

-

bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]

-

PubMed. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. [Link]

-

PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

-

PubMed. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. [Link]

-

National Institutes of Health. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology. [Link]

-

J-STAGE. Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. [Link]

-

ResearchGate. GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic studies on the monoamine oxidase B catalyzed oxidation of 1,4-disubstituted tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The interactions of monoamine oxidase with some derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurotrophic factor-based pharmacological approaches in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Possible protective action of neurotrophic factors and natural compounds against common neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurotrophic factors - Wikipedia [en.wikipedia.org]

- 16. Neurotrophic Natural Products: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid Interactions with Monoamine Oxidase B: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid, a potential therapeutic agent, with its putative biological target, Monoamine Oxidase B (MAO-B). The tetrahydropyridine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol from ligand and protein preparation to molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The methodologies described herein are grounded in established computational chemistry principles and leverage widely used, open-source software to ensure accessibility and reproducibility.

Introduction: The Rationale for In Silico Investigation

The early stages of drug discovery are characterized by the screening of vast chemical libraries to identify promising lead compounds. In silico, or computer-aided, approaches have become indispensable in this phase, offering a rapid and cost-effective means to prioritize candidates with favorable binding affinities and pharmacokinetic profiles before committing to expensive and time-consuming experimental validation.[2] The compound of interest, this compound, belongs to a class of heterocyclic compounds that have shown significant potential as inhibitors of monoamine oxidases (MAOs).[1][3] MAO-B, in particular, is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[2]

This guide will systematically detail the process of evaluating the interaction between this compound and human MAO-B, providing both the "how" and the "why" behind each step.

Foundational Workflow: A Multi-Stage Computational Analysis

Our in silico investigation is structured as a multi-stage workflow, designed to provide a holistic view of the potential of this compound as a MAO-B inhibitor.

Ligand and Protein Preparation: Setting the Stage for Interaction

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the ligand and the protein target.

Ligand Preparation

The ligand, this compound, must be converted into a 3D structure with appropriate protonation and stereochemistry.

Protocol 1: Ligand Preparation using Avogadro

-

Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for the ligand is C1=CC=C(C=C1)CN2CCC(=CC2)C(=O)O.

-

Generate 3D Structure:

-

Open Avogadro, a free and open-source molecular editor.[2]

-

Go to Build > Insert > SMILES and paste the SMILES string.

-

Avogadro will generate an initial 2D or 3D structure.

-

-

Add Hydrogens:

-

Energy Minimization:

-

Go to Extensions > Optimize Geometry. This will perform a geometry optimization to find a low-energy conformation of the ligand.

-

-

Save in MOL2 Format:

-

Save the optimized structure in the MOL2 format, which is compatible with many docking programs.[3]

-

Protein Preparation

For this study, we will use the high-resolution crystal structure of human Monoamine Oxidase B (MAO-B) in complex with the inhibitor safinamide (PDB ID: 2V5Z).[4][5][6][7] The presence of a co-crystallized ligand is advantageous as it helps to identify the active site.

Protocol 2: Protein Preparation

-

Download PDB File: Obtain the PDB file for 2V5Z from the RCSB Protein Data Bank.

-

Clean the PDB File:

-

Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

-

Remove all non-essential molecules, including water molecules, co-solvents, and the co-crystallized ligand (safinamide). While some water molecules can be critical for binding, for an initial docking study, their removal simplifies the system.[8][9]

-

If the protein is a multimer, retain only the chain of interest (e.g., Chain A).

-

-

Add Hydrogens and Assign Charges:

-

Save in PDBQT Format:

-

For use with AutoDock Vina, the prepared protein structure should be saved in the PDBQT format, which includes atomic charges and atom types.

-

Molecular Docking: Predicting the Binding Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[11]

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Ligand in PDBQT Format: Convert the MOL2 file of the ligand to the PDBQT format using AutoDock Tools.

-